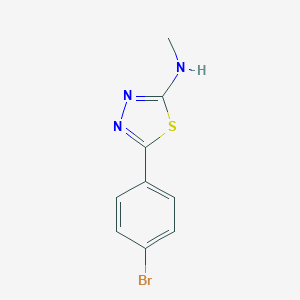
1-Propene-1,2,3-tricarboxylic acid, monoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene-1,2,3-tricarboxylic acid, monoethyl ester, also known as ethyl aconitate, is an organic compound with the molecular formula C8H8O6. It is a derivative of aconitic acid and is characterized by the presence of three carboxylic acid groups and one ethyl ester group. This compound is commonly found in various plants and is used in different industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propene-1,2,3-tricarboxylic acid, monoethyl ester can be synthesized through the esterification of aconitic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux temperature to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound often involves the use of waste by-products from sugar processing, such as molasses. The molasses is treated with calcium salts to precipitate aconitic acid, which is then esterified with ethanol to produce the monoethyl ester. This method is cost-effective and utilizes readily available raw materials .
Análisis De Reacciones Químicas
Types of Reactions
1-Propene-1,2,3-tricarboxylic acid, monoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 1-Propene-1,2,3-tricarboxylic acid, such as alcohols, amides, and other esters.
Aplicaciones Científicas De Investigación
1-Propene-1,2,3-tricarboxylic acid, monoethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propene-1,2,3-tricarboxylic acid, monoethyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic pathways, leading to its biological effects. For example, it has been shown to affect the central nervous system by exerting sedative and anticonvulsant effects .
Comparación Con Compuestos Similares
1-Propene-1,2,3-tricarboxylic acid, monoethyl ester can be compared with other similar compounds, such as:
Aconitic acid: The parent compound from which the ester is derived.
Trimethyl aconitate: Another ester derivative of aconitic acid.
Trans-aconitic acid: A stereoisomer of aconitic acid with different chemical properties
These compounds share similar structural features but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
1321-30-8 |
|---|---|
Fórmula molecular |
C8H10O6 |
Peso molecular |
202.16 g/mol |
Nombre IUPAC |
(2Z)-2-(2-ethoxy-2-oxoethylidene)butanedioic acid |
InChI |
InChI=1S/C8H10O6/c1-2-14-7(11)4-5(8(12)13)3-6(9)10/h4H,2-3H2,1H3,(H,9,10)(H,12,13)/b5-4- |
Clave InChI |
ANIDMCPGEUWERH-PLNGDYQASA-N |
SMILES |
CCOC(=O)C=C(CC(=O)O)C(=O)O |
SMILES isomérico |
CCOC(=O)/C=C(/CC(=O)O)\C(=O)O |
SMILES canónico |
CCOC(=O)C=C(CC(=O)O)C(=O)O |
Punto de ebullición |
172.00 °C. @ 18.00 mm Hg |
Densidad |
1.096 (25°) |
melting_point |
260 °C |
Descripción física |
Solid |
Solubilidad |
slightly |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)


![[(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate](/img/structure/B223965.png)

